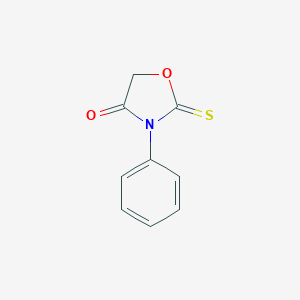
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone, also known as PTP, is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. PTP has been found to exhibit unique pharmacological properties, which make it a promising candidate for drug development.
科学研究应用
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is as a fluorescent probe for detecting metal ions. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit high selectivity and sensitivity towards copper ions, making it a valuable tool for studying copper homeostasis in biological systems. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been used as a fluorescent probe for detecting zinc ions and has been found to exhibit high selectivity towards zinc ions in the presence of other metal ions.
作用机制
The mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is not fully understood. However, it has been proposed that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone binds to metal ions through its tetrazole and pyridinone moieties, leading to the formation of a stable complex. The fluorescent properties of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone are believed to arise from the interaction between the metal ion complex and the pyridinone moiety, which results in a change in the electronic structure of the molecule.
Biochemical and Physiological Effects:
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can inhibit the activity of copper-dependent enzymes, such as tyrosinase and dopamine beta-hydroxylase. 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone has also been found to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can protect against copper-induced liver damage and reduce the levels of oxidative stress markers.
实验室实验的优点和局限性
One of the main advantages of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its high selectivity and sensitivity towards metal ions, which makes it a valuable tool for studying metal ion homeostasis in biological systems. Additionally, 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is relatively easy to synthesize and has been reported to exhibit high purity and yield. However, one of the limitations of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone is its potential toxicity towards cells, which may limit its use in certain applications.
未来方向
There are several future directions for 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone research. One potential area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based fluorescent probes for detecting other metal ions, such as iron and manganese. Another area of research is the development of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone-based inhibitors for copper-dependent enzymes, which may have potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone and its potential toxicity towards cells.
合成方法
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with phenyl isocyanate followed by the reaction with sodium azide and copper sulfate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This method has been reported to yield 1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone in high purity and yield.
属性
产品名称 |
1-(1-phenyl-1H-tetraazol-5-yl)-4(1H)-pyridinone |
|---|---|
分子式 |
C12H9N5O |
分子量 |
239.23 g/mol |
IUPAC 名称 |
1-(1-phenyltetrazol-5-yl)pyridin-4-one |
InChI |
InChI=1S/C12H9N5O/c18-11-6-8-16(9-7-11)12-13-14-15-17(12)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
XGJQQMDCDRQZBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N3C=CC(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)




![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)

![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
